molecular formula C9H7IN2O2 B12846002 4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate

4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate

Cat. No.: B12846002
M. Wt: 302.07 g/mol
InChI Key: UOASJCSVFJBTJI-UHFFFAOYSA-N
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Description

4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate is a heterocyclic compound that contains iodine, nitrogen, and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with an iodinated carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3-(4-methoxyphenyl)oxadiazol-3-ium-5-olate
  • 4-Iodo-3-methyl-3H-1,2,3-oxadiazol-1-ium-5-olate
  • 3-(4-chlorophenyl)-[1,2,3]oxadiazol-3-ium-5-olate

Uniqueness

4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

4-iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate

InChI

InChI=1S/C9H7IN2O2/c1-6-2-4-7(5-3-6)12-8(10)9(13)14-11-12/h2-5H,1H3

InChI Key

UOASJCSVFJBTJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[N+]2=NOC(=C2I)[O-]

Origin of Product

United States

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